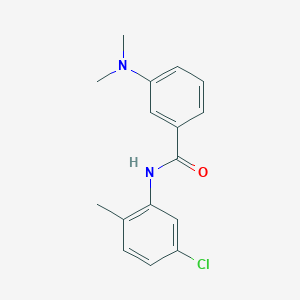

![molecular formula C15H23ClN4O B5570405 N-(4-chlorophenyl)-N'-[2-(4-ethyl-1-piperazinyl)ethyl]urea](/img/structure/B5570405.png)

N-(4-chlorophenyl)-N'-[2-(4-ethyl-1-piperazinyl)ethyl]urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-chlorophenyl)-N'-[2-(4-ethyl-1-piperazinyl)ethyl]urea, also known as CEU, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. This compound belongs to the class of urea derivatives and has been found to exhibit significant biochemical and physiological effects.

Applications De Recherche Scientifique

Corrosion Inhibition

One significant application of urea derivatives, closely related to the chemical structure of interest, is in the field of corrosion inhibition. For instance, 1,3,5-triazinyl urea derivatives have been demonstrated to be effective corrosion inhibitors for mild steel in acidic environments. These compounds, including those with similar functional groups and structural motifs to N-(4-chlorophenyl)-N'-[2-(4-ethyl-1-piperazinyl)ethyl]urea, exhibit strong adsorption on metal surfaces, forming protective layers that mitigate corrosion. This protective action is attributed to the presence of active centers in the molecules, which facilitate their adsorption and subsequent inhibition performance (Mistry, Patel, Patel, & Jauhari, 2011).

Environmental Impact and Biocide Analysis

Another research area involves the environmental impact and analytical detection of urea derivatives in aquatic environments. Studies focusing on compounds like N-(4-chlorophenyl)-N'-(3,4-dichlorophenyl)urea, a closely related chemical, have developed methods for determining concentrations in water resources. These methods address the need for sensitive and selective analytical techniques capable of detecting such compounds at very low concentrations, owing to their use as antibacterial additives in personal care products and their potential environmental persistence and toxicity. The development of liquid chromatography-electrospray ionization mass spectrometry (LC/ESI/MS) techniques for this purpose highlights the importance of monitoring and understanding the environmental fate of these chemicals (Halden & Paull, 2004).

Biological Activity and Inhibition

The structural framework of this compound lends itself to modifications that can result in significant biological activity, including enzyme inhibition. Research in this area explores the synthesis and evaluation of urea and thiourea derivatives for their potential as enzyme inhibitors. For example, derivatives have been investigated for their ability to inhibit the urease enzyme, a critical target in the development of treatments for certain medical conditions. These studies demonstrate the versatility of the urea functional group when incorporated into compounds with specific substituents, leading to enhanced biological activity and potential therapeutic applications (Vardhan et al., 2017).

Propriétés

IUPAC Name |

1-(4-chlorophenyl)-3-[2-(4-ethylpiperazin-1-yl)ethyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23ClN4O/c1-2-19-9-11-20(12-10-19)8-7-17-15(21)18-14-5-3-13(16)4-6-14/h3-6H,2,7-12H2,1H3,(H2,17,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCGXIZHUQSGISB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CCNC(=O)NC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.82 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(1H-imidazol-2-yl)-1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]piperidine](/img/structure/B5570323.png)

![(3R*,4R*)-1-{2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-2-oxoethyl}-4-(2-methoxyethyl)-3-methyl-4-piperidinol](/img/structure/B5570337.png)

![2'H-spiro[cyclopentane-1,3'-isoquinolin]-1'(4'H)-ylidenemalononitrile](/img/structure/B5570349.png)

![N-(2-chlorophenyl)-2-[(2-oxo-2-phenylethyl)thio]acetamide](/img/structure/B5570356.png)

![1-(3-chlorophenyl)-5-methyl-4-[3-(3-pyridinyl)propanoyl]-2-piperazinone](/img/structure/B5570367.png)

![1-methyl-4-{3-[1-(1-phenyl-1H-tetrazol-5-yl)piperidin-3-yl]propanoyl}piperazine](/img/structure/B5570369.png)

![5-{3-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-pyrrolidinyl]-3-oxopropyl}-4-methyl-1,3-thiazole](/img/structure/B5570379.png)

![2-{[(2-hydroxyethyl)amino]methyl}-2-adamantanol hydrochloride](/img/structure/B5570390.png)

![(3S*,4R*)-N,N-dimethyl-4-propyl-1-{[2-(trifluoromethyl)phenyl]sulfonyl}-3-pyrrolidinamine](/img/structure/B5570398.png)

![N-(5-methyl-3-isoxazolyl)-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide](/img/structure/B5570406.png)

![2-[(1,3-benzodioxol-5-ylmethyl)thio]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B5570411.png)

![4-[(6-isobutyl-2-methylpyrimidin-4-yl)carbonyl]-1,4-oxazepan-6-ol](/img/structure/B5570424.png)

![3-ethyl-4-methyl-N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]-1H-pyrazole-5-carboxamide](/img/structure/B5570434.png)